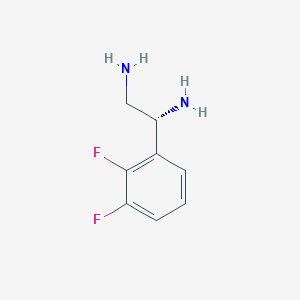

(1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a stereogenic carbon center at the 1-position and a 2,3-difluorophenyl substituent. The ethane-1,2-diamine backbone provides two primary amine groups, enabling diverse applications in coordination chemistry, catalysis, and medicinal chemistry.

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1R)-1-(2,3-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |

InChI Key |

FQBMUXNXWGYMHY-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)[C@H](CN)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production methods for (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups, such as alkyl or aryl groups, onto the aromatic ring.

Scientific Research Applications

(1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers

Compounds with ethane-1,2-diamine moieties, such as the target compound, exhibit lower cytotoxicity compared to analogs with propane-1,3-diamine linkers. For example, ethane-1,2-diamine derivatives (e.g., compounds 11, 14, and 15) showed reduced cytotoxicity in antimycobacterial studies, whereas propane-1,3-diamine analogs demonstrated higher toxicity despite superior MIC values (≤1.56 µg/mL vs. ≤0.78 µg/mL for ethane-1,2-diamine derivatives) .

Table 1: Cytotoxicity and Antimycobacterial Activity of Diamine Derivatives

| Diamine Linker | Cytotoxicity (IC₅₀, µM) | MIC (µg/mL) |

|---|---|---|

| Ethane-1,2-diamine | >100 | ≤1.56 |

| Propane-1,3-diamine | 10–50 | ≤0.78 |

Fluorophenyl Substitution Patterns

The position and number of fluorine atoms on the phenyl ring significantly influence biological and physicochemical properties:

- (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine (): A para-fluorine substituent reduces steric effects while maintaining electron withdrawal, possibly enhancing solubility and metabolic stability.

- (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine (): Meta-fluorine groups create a symmetrical electronic environment, which may improve crystallinity or ligand-metal coordination in catalytic applications.

Chiral Diamines in Catalysis

The target compound shares structural similarities with (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN), a widely used chiral ligand in asymmetric catalysis. Key differences include:

- Steric Effects : Fluorine’s smaller atomic radius reduces steric bulk compared to bulkier substituents (e.g., camphor-based diamines in ), possibly improving substrate access in catalytic cycles.

Table 2: Catalytic Performance of Chiral Diamine Ligands

| Ligand Structure | Application (e.g., Oxidative Coupling) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| DPEN [(1R,2R)-diphenylethane] | Iron-catalyzed coupling | 85 | 92 |

| Camphor-ethane-1,2-diamine | Antiviral agent synthesis | 70 | 88 |

| Target Compound | Hypothetical catalytic application | Data pending | Data pending |

Anthelmintic and Antiviral Potential

Ethane-1,2-diamine derivatives are precursors to bioactive heterocycles. For instance, N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine intermediates cyclize to form piperazine-2,3-diones with notable anthelmintic activity (60–80% inhibition of Fasciola hepatica at 10 µg/mL) . The target compound’s difluorophenyl group may enhance membrane permeability, improving efficacy against parasitic targets.

Corrosion Inhibition Properties

The target compound’s aromatic fluorine substituents may increase adsorption strength compared to purely aliphatic analogs, though computational studies (e.g., DFT) are needed to validate this hypothesis .

Biological Activity

(1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine is a chiral organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, characterized by a difluorophenyl moiety and two amine groups, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine is , with a molecular weight of approximately 174.18 g/mol. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Research indicates that (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine may exert its biological effects through several mechanisms:

- Molecular Target Interaction : The compound likely interacts with specific enzymes or receptors within biological systems, influencing various biochemical pathways.

- Signal Transduction Modulation : It may modulate signal transduction pathways, potentially affecting cellular responses to stimuli.

Antimicrobial Properties

Preliminary studies have shown that (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine exhibits antimicrobial activity against several microbial strains. This property is significant for its potential use in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms similar to those observed with established chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to some existing antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Properties

In another study focusing on cancer cell lines, (1R)-1-(2,3-Difluorophenyl)ethane-1,2-diamine was tested against breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.